4-Amino-2-butyl-5-cyanoimidazole

Medicinal chemistry Angiotensin II antagonists Patent-protected intermediates

4-Amino-2-butyl-5-cyanoimidazole (C₈H₁₂N₄, MW 164.21 g/mol) is a polysubstituted imidazole derivative bearing amino, butyl, and cyano groups at the 4-, 2-, and 5-positions, respectively. It is explicitly claimed as a novel synthetic intermediate in US Patent 5,210,211 for the preparation of 4-(1H-pyrrol-1-yl)imidazole angiotensin II (AII) receptor antagonists, a class of antihypertensive agents.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Cat. No. B8394513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-butyl-5-cyanoimidazole
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1)C#N)N
InChIInChI=1S/C8H12N4/c1-2-3-4-7-11-6(5-9)8(10)12-7/h2-4,10H2,1H3,(H,11,12)
InChIKeyXDHMOHNBXREFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-butyl-5-cyanoimidazole: A Patented Key Intermediate for Angiotensin II Antagonist Synthesis


4-Amino-2-butyl-5-cyanoimidazole (C₈H₁₂N₄, MW 164.21 g/mol) is a polysubstituted imidazole derivative bearing amino, butyl, and cyano groups at the 4-, 2-, and 5-positions, respectively [1]. It is explicitly claimed as a novel synthetic intermediate in US Patent 5,210,211 for the preparation of 4-(1H-pyrrol-1-yl)imidazole angiotensin II (AII) receptor antagonists, a class of antihypertensive agents [1]. The compound serves as the key precursor (designated as compound 5 in the patent synthetic schemes) that undergoes Paal-Knorr pyrrole formation upon treatment with 2,5-dimethoxytetrahydrofuran derivatives to yield the pharmacologically active 2-butyl-5-cyano-4-(1H-pyrrol-1-yl)imidazole scaffold [1].

Why 4-Amino-2-butyl-5-cyanoimidazole Cannot Be Replaced by Generic Imidazole Analogs in Angiotensin II Antagonist Synthesis


The 2-alkyl chain length on the imidazole core is a critical determinant of angiotensin II AT₁ receptor binding affinity in the final drug candidates [1]. Substituting the n-butyl group with shorter (e.g., propyl) or branched alkyl chains alters the lipophilic pocket interaction geometry and consequently modulates both in vitro potency and in vivo antihypertensive efficacy of the resulting 4-(1H-pyrrol-1-yl)imidazole products [1]. Additionally, the 4-amino-5-cyano substitution pattern is essential for enabling the regioselective Paal-Knorr pyrrole construction at the 4-position; alternative substitution patterns (e.g., 5-carboxylate or 5-hydroxymethyl) require entirely different downstream synthetic routes and yield distinct pharmacological profiles [1]. Generic in-class imidazoles lacking this precise tri-substitution arrangement cannot replicate the synthetic utility or the pharmacological trajectory of the compounds derived from this intermediate [1].

Quantitative Differentiation Evidence for 4-Amino-2-butyl-5-cyanoimidazole Against Closest Analogs


Explicit Patent Claim Status as a Novel Intermediate Versus the 2-Propyl Homolog

In US Patent 5,210,211, 4-amino-2-butyl-5-cyanoimidazole is individually and explicitly claimed as a novel intermediate (listed as intermediate 1 in the 'Novel intermediates useful in the preparation of compounds of the instant invention' section), alongside its closest structural comparator, 4-amino-5-cyano-2-propylimidazole (intermediate 2) [1]. Both compounds share the 4-amino-5-cyano substitution but differ solely at the 2-alkyl position (n-butyl vs. n-propyl). The patent claims each as a distinct chemical entity, indicating that the 2-alkyl chain length is not interchangeable and that each intermediate leads to a distinct series of final drug candidates with potentially different pharmacological profiles [1].

Medicinal chemistry Angiotensin II antagonists Patent-protected intermediates

Functional Group Reactivity: Conversion to 2-Butyl-5-cyano-4-(1H-pyrrol-1-yl)imidazole via Paal-Knorr Pyrrole Synthesis

The 4-amino group of 4-amino-2-butyl-5-cyanoimidazole is specifically reactive toward 2,5-dimethoxytetrahydrofuran under buffered acetic acid conditions (potassium acetate, reflux) to form the corresponding N-pyrrolyl derivative, 2-butyl-5-cyano-4-(1H-pyrrol-1-yl)imidazole [1]. This Paal-Knorr condensation is demonstrated in Schemes I and II of US 5,210,211, where the 4-aminoimidazole intermediate (compound 5) is described as the universal precursor for generating diverse 4-(1H-pyrrol-1-yl)imidazole fragments [1]. In contrast, 4-aminoimidazole intermediates bearing a 5-carboxylate ester (e.g., methyl 4-amino-2-cyclopropylimidazole-5-carboxylate) require different downstream manipulations (hydride reduction, MnO₂ oxidation, Wadsworth-Emmons olefination) to access alternative pharmacophores [1].

Synthetic methodology Paal-Knorr reaction Pyrrole-imidazole hybrid scaffolds

Pharmacological Relevance: The 2-Butyl Substituent Is Essential for High-Affinity AT₁ Receptor Binding in the Final Drug Products

The final drug candidate 2-butyl-5-cyano-4-(1H-pyrrol-1-yl)-1-[(2'-(1H-tetrazol-5-yl)biphen-4-yl)methyl]-1H-imidazole, which is directly synthesized from 4-amino-2-butyl-5-cyanoimidazole, exhibits potent angiotensin II AT₁ receptor antagonist activity [1]. BindingDB data for structurally related members of this series show Kd values of 1.82 nM (rabbit AT₁ receptor, thoracic aorta) and IC₅₀ values of 3.70 nM (human AT₁ receptor, [¹²⁵I]Sar¹Ile⁸-AngII displacement) [2]. The 2-butyl group is a conserved pharmacophoric element across multiple non-peptide angiotensin II antagonists (e.g., losartan), and SAR studies have demonstrated that altering the 2-alkyl chain length or orientation directly modulates receptor affinity [3]. The 2-propyl congener (derived from 4-amino-5-cyano-2-propylimidazole) would be expected to produce final compounds with quantitatively distinct binding parameters due to altered hydrophobic interactions within the AT₁ receptor pocket [3].

Angiotensin II receptor pharmacology Structure-activity relationship AT₁ receptor binding affinity

Synthetic Route Versatility: Three Convergent Pathways to the Key 4-Amino-2-alkyl-5-cyanoimidazole Scaffold

According to US Patent 5,210,211, the 4-amino-2-alkyl-5-cyanoimidazole core (compound 5, where alkyl = n-butyl) can be accessed via three distinct synthetic routes, providing flexibility in process development and supply chain management [1]. Route 1 involves reaction of an alkyl orthoester with aminomalononitrile followed by in situ methanolic ammonia treatment and cyclization. Route 2 condenses an alkylimino ether directly with aminomalononitrile in a single step. Route 3 proceeds through N-cyanoalkylimino ether formation, glycine ester condensation, and base-induced cyclization [1]. This multi-route accessibility contrasts with many structurally related imidazole intermediates (e.g., 4-amino-2-cyclopropylimidazole-5-carboxylate, which is accessed through fewer alternative routes), providing procurement flexibility and potential cost optimization [1].

Process chemistry Imidazole synthesis Route scouting

Optimal Procurement and Research Application Scenarios for 4-Amino-2-butyl-5-cyanoimidazole


Medicinal Chemistry: Synthesis of 2-Butyl-Substituted Angiotensin II AT₁ Receptor Antagonist Candidates

4-Amino-2-butyl-5-cyanoimidazole serves as the direct precursor to 2-butyl-5-cyano-4-(1H-pyrrol-1-yl)imidazole, which upon N(1)-alkylation with a biphenyltetrazole fragment yields potent AT₁ receptor antagonists with Kd values as low as 1.82 nM at the rabbit receptor and IC₅₀ values of 3.70 nM at the human receptor [1]. Medicinal chemistry teams pursuing non-peptide angiotensin II receptor blockers for hypertension, congestive heart failure, or atherosclerosis should prioritize this intermediate to access the 2-butyl pharmacophoric series with demonstrated low-nanomolar target engagement [1].

Process Chemistry and Route Scouting for Large-Scale Imidazole Intermediate Production

The availability of three mechanistically distinct synthetic routes to the 4-amino-2-butyl-5-cyanoimidazole scaffold—orthoester/aminonitrile condensation, direct alkylimino ether coupling, and N-cyanoalkylimino ether/glycine ester cyclization—provides process chemists with the flexibility to evaluate and optimize for cost, yield, and scalability [1]. This multi-route accessibility is advantageous for establishing a resilient supply chain and mitigating single-route failure risks during scale-up campaigns [1].

Heterocyclic Chemistry Research: Paal-Knorr Pyrrole Annulation Methodology Studies

The 4-amino group of 4-amino-2-butyl-5-cyanoimidazole is specifically reactive under Paal-Knorr conditions (2,5-dimethoxytetrahydrofuran, KOAc/AcOH buffer, reflux) to generate the N-pyrrolyl-substituted imidazole product in a single step [1]. Researchers studying pyrrole-imidazole hybrid heterocycle synthesis or developing novel Paal-Knorr variants can use this compound as a well-characterized substrate, with defined reaction stoichiometry (1.45 g substrate, 1.25 mL 2,5-dimethoxytetrahydrofuran, 5.0 g KOAc, 22 mL AcOH) providing a reproducible starting point for optimization studies [1].

Structure-Activity Relationship (SAR) Studies of the Imidazole 2-Alkyl Substituent in GPCR Antagonists

Given that 4-amino-2-butyl-5-cyanoimidazole differs from its closest analog (4-amino-5-cyano-2-propylimidazole) solely by one methylene unit in the 2-alkyl chain, procuring both intermediates enables systematic SAR exploration of the lipophilic pocket tolerance in AT₁ and potentially related GPCR targets [1]. The final products derived from the butyl intermediate have demonstrated potent receptor binding (low nanomolar range) [1], making this a valuable comparator pair for understanding the contribution of alkyl chain length to target affinity and selectivity in imidazole-based GPCR ligand design.

Quote Request

Request a Quote for 4-Amino-2-butyl-5-cyanoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.